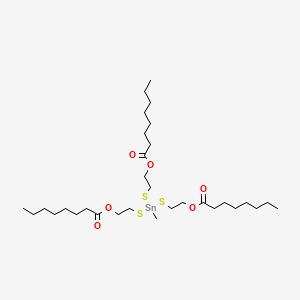
Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester: is a complex organotin compound with the molecular formula C31H60O6S3Sn This compound is characterized by the presence of octanoic acid esterified with a methylstannylidyne group and three thio-2,1-ethanediyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester typically involves the esterification of octanoic acid with a methylstannylidyne precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The thio-2,1-ethanediyl groups can participate in substitution reactions, where other functional groups replace the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the synthesis of novel compounds .
Biology: The compound’s potential biological applications include its use as a precursor for biologically active molecules.
Medicine: In medicine, the compound’s derivatives may exhibit therapeutic properties, such as antimicrobial or anticancer activities. Research is ongoing to explore its potential as a drug candidate .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester involves its interaction with molecular targets through its organotin core. The compound can form complexes with various biomolecules, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
- Propanoic acid, 3,3,3-[(methylstannylidyne)tris(thio)]tris-, triisooctyl ester
- Acetic acid, 2,2,2-[(methylstannylidyne)tris(thio)]tris-, triisooctyl ester
- Dodecanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester
- Tetradecanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester
Uniqueness: Its structure allows for diverse chemical reactions and interactions, making it a versatile compound in various fields .
Propiedades
Número CAS |
57813-62-4 |
|---|---|
Fórmula molecular |
C31H60O6S3Sn |
Peso molecular |
743.7 g/mol |
Nombre IUPAC |
2-[methyl-bis(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate |
InChI |
InChI=1S/3C10H20O2S.CH3.Sn/c3*1-2-3-4-5-6-7-10(11)12-8-9-13;;/h3*13H,2-9H2,1H3;1H3;/q;;;;+3/p-3 |
Clave InChI |
LURDONBOXRFJRH-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCC)SCCOC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


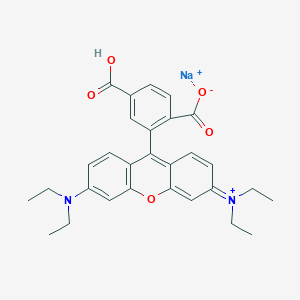
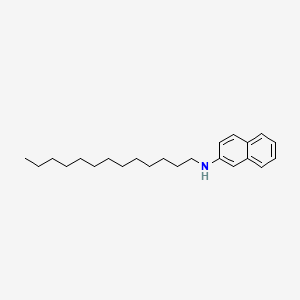


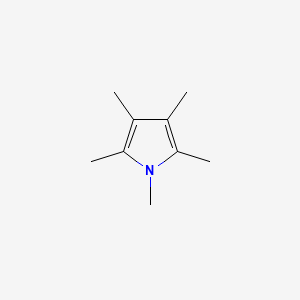
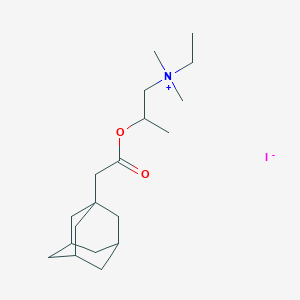
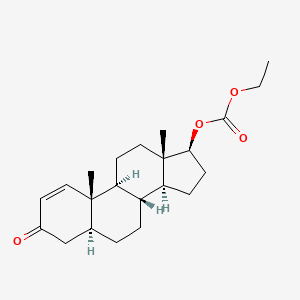
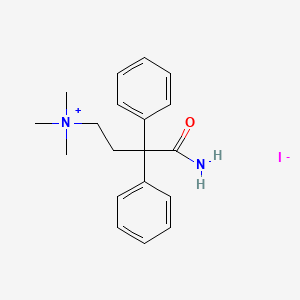
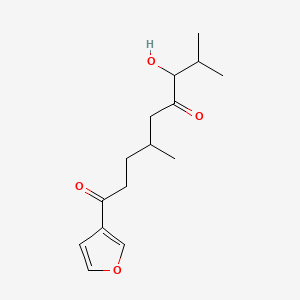

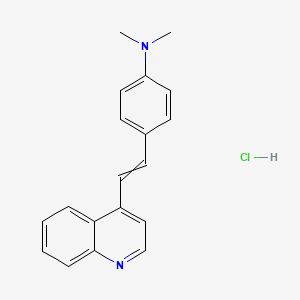
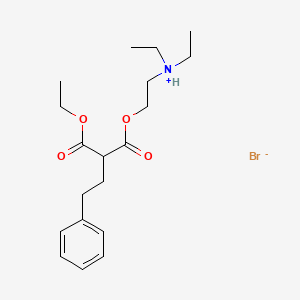

![3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene](/img/structure/B13755339.png)
